molecular formula C27H17F9N2O4S B2680778 (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate CAS No. 318497-76-6

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate

Cat. No.: B2680778
CAS No.: 318497-76-6
M. Wt: 636.49
InChI Key: QXSJJMYCUOILMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C27H17F9N2O4S and its molecular weight is 636.49. The purity is usually 95%.
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Scientific Research Applications

Julia-Kocienski Olefination Reaction

3,5-bis(trifluoromethyl)phenyl sulfones have been employed in the Julia-Kocienski olefination reaction with carbonyl compounds, leading to the development of efficient synthetic pathways for 1,2-disubstituted alkenes and dienes. This methodology highlights the utility of bis(trifluoromethyl)phenyl sulfones in organic synthesis, providing a robust platform for the construction of complex molecular architectures with good yields and stereoselectivities (Alonso et al., 2005).

Catalyst Development for Pyrazole Derivatives Synthesis

1,3,5-Tris(hydrogensulfato) benzene has been demonstrated as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. This represents an advancement in the field of catalysis, offering a simplified procedure and eco-friendly reaction conditions for the synthesis of pyrazole derivatives with excellent yields (Karimi-Jaberi et al., 2012).

Antimicrobial Activity of Pyrazole Derivatives

Research has shown that certain pyrazole derivatives exhibit pronounced antimicrobial activity, highlighting the potential of these compounds in the development of new antimicrobial agents. This application is crucial in addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Lavanya et al., 2014).

Material Science and Ionic Liquids

Direct methylation or trifluoroethylation of imidazole and pyridine derivatives using specific reagents has been explored, providing a simple route to a variety of room temperature ionic liquids (RTILs). This research contributes to the development of new materials with potential applications in various industrial and technological fields (Zhang et al., 2003).

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17F9N2O4S/c1-38-23(43(40,41)20-9-5-8-17(13-20)25(28,29)30)21(22(37-38)15-6-3-2-4-7-15)14-42-24(39)16-10-18(26(31,32)33)12-19(11-16)27(34,35)36/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSJJMYCUOILMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17F9N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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